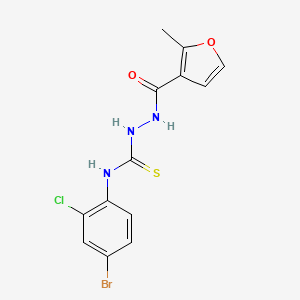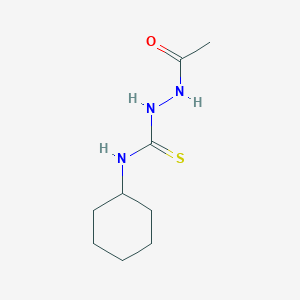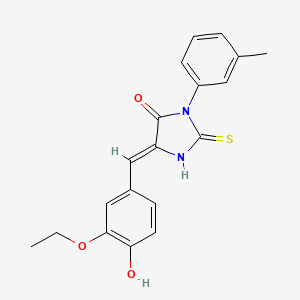
N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is known for its unique chemical properties, which make it a versatile tool for scientific research.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells or bacteria. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been found to reduce tumor growth and increase the survival rate of animals with cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in lab experiments is its potent activity against cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cancer and bacterial growth and developing new treatments for these diseases. However, one limitation of this compound is its toxicity, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide. One area of focus is the development of new drug candidates based on this compound for the treatment of cancer and bacterial infections. Another direction is the investigation of its potential as a tool for environmental monitoring and remediation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and materials science.
Conclusion:
N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is a versatile chemical compound that has numerous potential applications in scientific research. Its potent activity against cancer cells and bacteria makes it a valuable tool for studying the mechanisms of these diseases and developing new treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has numerous applications in scientific research. One of its primary uses is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, tuberculosis, and diabetes. This compound has shown promising results in preclinical studies, demonstrating potent anticancer and antimicrobial activity.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O2S/c1-7-9(4-5-20-7)12(19)17-18-13(21)16-11-3-2-8(14)6-10(11)15/h2-6H,1H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOFAKQHXNVXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4838211.png)



![1-[4-(4-chloro-2-methylphenoxy)butyl]azepane](/img/structure/B4838230.png)
![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4838238.png)


![N-[4-(acetylamino)phenyl]-2-propylpentanamide](/img/structure/B4838251.png)
![N-(4-butylphenyl)-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4838254.png)
![N-{4-[({2-[methyl(phenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4838269.png)
![2-methyl-4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4838282.png)

![(3-methyl-2-thienyl)[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4838299.png)